N-[(2Z)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core modified with sulfone groups (5,5-dioxidotetrahydrothieno) and a (2Z)-ylidene acetamide substituent. The phenyl ring at position 3 is substituted with a diethylamino group at the para position and a methyl group at the ortho position.
Properties
Molecular Formula |
C18H25N3O3S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C18H25N3O3S2/c1-5-20(6-2)14-7-8-15(12(3)9-14)21-16-10-26(23,24)11-17(16)25-18(21)19-13(4)22/h7-9,16-17H,5-6,10-11H2,1-4H3 |
InChI Key |
WEKXTEOULOHBDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. The initial step often includes the formation of the thiazole ring through a cyclization reaction. This is followed by the introduction of the diethylamino group and the sulfone group under controlled conditions. The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Structural Representation
The compound features a thieno-thiazole core with a diethylamino substituent and an acetamide functional group, which contributes to its biological activity.
Anticonvulsant Activity
Research has indicated that compounds similar to N-[(2Z)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exhibit significant anticonvulsant properties. A study on thiazole and triazole derivatives demonstrated that specific modifications could enhance their efficacy against seizures. For instance, compounds with similar structural motifs were tested using the maximal electroshock seizure (MES) model and showed promising results with effective doses (ED50) significantly lower than standard anticonvulsants .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research into thiazole derivatives has revealed that modifications can lead to enhanced cytotoxic effects against various cancer cell lines. For example, a series of thiazole-based compounds were synthesized and evaluated for their antiproliferative properties against human cancer cell lines, showing notable activity that warrants further investigation .
Antimicrobial Properties
This compound may also possess antimicrobial properties. Studies have indicated that thiazole-containing compounds often exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action is hypothesized to involve disruption of microbial cell function .
Summary of Biological Activities
| Activity Type | Model/Method | Efficacy | Reference |
|---|---|---|---|
| Anticonvulsant | MES Model | ED50 values: 23.9 mg/kg | |
| Anticancer | Cytotoxicity Assay | IC50 values vary | |
| Antimicrobial | Disk Diffusion Method | Inhibition zones observed |
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Diethylamino Group | Increases lipophilicity |
| Thiazole Ring | Essential for biological activity |
| Acetamide Functional Group | Enhances solubility |
Case Study 1: Anticonvulsant Screening
In a study published in 2010, various thiazole derivatives were synthesized and screened for anticonvulsant activity using the MES model. Two derivatives demonstrated significant activity with low ED50 values compared to traditional anticonvulsants. This highlights the potential of modifying the thiazole structure to enhance therapeutic efficacy .
Case Study 2: Anticancer Activity Investigation
A recent investigation into thiazole derivatives indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study employed MTT assays to quantify cell viability post-treatment with synthesized compounds similar to this compound, revealing promising results for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Tetrahydrothieno[3,4-d][1,3]thiazole Derivatives
- Compound: 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Substituents: 2-Methoxy on phenyl; methoxy acetamide.
- Compound: N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Substituents: 3,4-Dimethoxy on phenyl; stereospecific configuration (2Z,3aR,6aS). Key Difference: The dimethoxy substitution and defined stereochemistry may enhance metabolic stability or target specificity .
Thiazolidinedione-Based Acetamides
- Compounds: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (e.g., 3c, 3i) Core Structure: Thiazolidinedione (2,4-dioxothiazolidine) instead of sulfone-modified tetrahydrothieno[3,4-d][1,3]thiazole. Substituents: Varied N-substituents (e.g., nitro, methoxy, methylphenyl). Key Difference: Thiazolidinediones are known for hypoglycemic activity via PPAR-γ agonism, suggesting the target compound’s sulfone core might offer distinct pharmacokinetic or mechanistic profiles .
Structural and Pharmacological Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
Metabolic Stability: Sulfone groups in the tetrahydrothieno[3,4-d]thiazole core may confer greater oxidative stability than thiazolidinediones, which are prone to metabolic degradation .
Biological Activity
N-[(2Z)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure
The compound features a thiazole ring fused with a thieno structure and possesses a diethylamino group, which is often associated with enhanced biological activity. The presence of the 5,5-dioxide moiety is also noteworthy, as it may influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have shown that various thiazole derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds like 4a and 4b have shown strong antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Thiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that compounds similar to this compound exhibit selective toxicity towards cancer cells while sparing normal cells .
Antimicrobial Studies
A study focused on the synthesis of thiazole derivatives reported that certain compounds exhibited minimal inhibitory concentrations (MICs) ranging from 16 μg/mL to 32 μg/mL against various microbial strains . The following table summarizes the antimicrobial activity of selected thiazole derivatives:
| Compound | Target Microorganism | MIC (μg/mL) |
|---|---|---|
| 1b | Staphylococcus aureus | 16 |
| 1c | Escherichia coli | 32 |
| 2a | Candida albicans | 32 |
| 4a | Pseudomonas aeruginosa | 16 |
Anticancer Activity
In vitro evaluations of thiazole derivatives indicated promising anticancer properties. For example, compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines . The following table provides insights into the cytotoxicity of related compounds:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 2h | HEK293 | 28.99 |
| 2i | MOLT-4 | 24.43 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often correlated with their structural features. Key observations include:
- Substituent Effects : The presence of electron-donating groups (like -NH) enhances activity, while electron-withdrawing groups (like -NO2) can diminish it.
- Ring Modifications : Modifications on the thiazole or thieno rings can significantly impact binding affinity to biological targets.
Case Studies
- Antimicrobial Efficacy : A series of synthesized thiazole derivatives were tested against clinical strains of bacteria and fungi. Results indicated that modifications in the diethylamino substituent led to increased potency against resistant strains .
- Cytotoxicity Assessment : In a study assessing cytotoxic effects on leukemia cell lines, specific thiazole derivatives showed selective inhibition without affecting normal cell viability . This selectivity is crucial for developing targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
